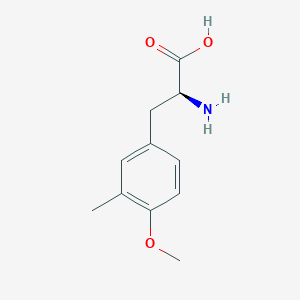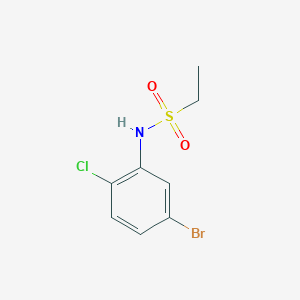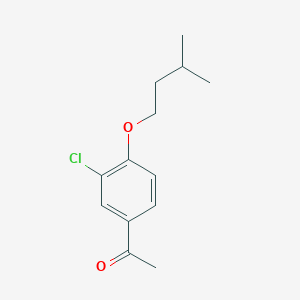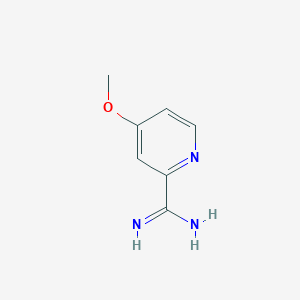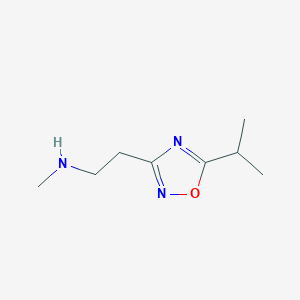
3-Cyclopropylprop-2-enoic acid
Overview
Description
3-Cyclopropylprop-2-enoic acid is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Mycolic Acid Biosynthesis : Compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which are structurally related to 3-Cyclopropylprop-2-enoic acid, have been synthesized and shown to act as inhibitors of mycolic acid biosynthesis. This is significant in the context of mycobacterial mycolic acids, which are crucial components in the cell envelope of pathogenic mycobacteria such as Mycobacterium tuberculosis (Hartmann et al., 1994).
Synthesis of (E)-3-Acylprop-2-enoic Acids : A method for the preparation of (E)-3-acylprop-2-enoic acids ( = (E)-3-acylacrylic acids) has been developed, illustrating the general access to these compounds, known for various biological activities (Obrecht & Weiss, 1989).
Palladium-catalyzed Cross-coupling : The synthesis of 3-substituted but-3-enoic acids through palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organometallic reagents under mild conditions has been reported. This synthesis method broadens the scope of creating various substituted but-3-enoic acids, including those related to this compound (Abarbri et al., 2000).
Hydrosulfonylation of 3-Cyclopropylideneprop-2-en-1-ones : A study described the tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, demonstrating how the β- or γ-addition products can be produced with high selectivity. This research offers insights into controlled transformations relevant to similar compounds like this compound (Miao et al., 2016).
Synthesis of Methyl 4-(2-Octadecylcyclopropen-l-yl)butanoate : Another study focused on synthesizing methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, an inhibitor of mycolic acid biosynthesis, which is structurally similar to this compound. This synthesis has implications for understanding the biochemistry of mycolic acid in pathogenic bacteria (Besra et al., 1993).
properties
IUPAC Name |
3-cyclopropylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZXZTJDUFZCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





